molecular formula C22H30N4O2 B7178083 2-[1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]ethyl]-3H-quinazolin-4-one

2-[1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]ethyl]-3H-quinazolin-4-one

Cat. No.: B7178083
M. Wt: 382.5 g/mol
InChI Key: MUDOTAFGCJXUHU-UHFFFAOYSA-N
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Description

2-[1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]ethyl]-3H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]ethyl]-3H-quinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]ethyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperidine moieties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the quinazolinone or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

2-[1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]ethyl]-3H-quinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]ethyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine moiety with various functional groups.

Uniqueness

What sets 2-[1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]ethyl]-3H-quinazolin-4-one apart is the specific combination of the quinazolinone core with the piperidine moieties, which may confer unique biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

2-[1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]ethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-15-7-11-26(12-8-15)22(28)17-9-13-25(14-10-17)16(2)20-23-19-6-4-3-5-18(19)21(27)24-20/h3-6,15-17H,7-14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDOTAFGCJXUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)C(C)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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